

An In-depth Technical Guide to the Chemical Properties of 4-Ethyloctanoic Acid

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Compound of Interest

Compound Name: 4-Ethyloctanoic acid

Cat. No.: B107198

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Abstract

4-Ethyloctanoic acid (4-EOA) is a branched-chain fatty acid that has garnered interest in the fields of flavor chemistry, agricultural science, and potentially as a bioactive molecule. This technical guide provides a comprehensive overview of the chemical and physical properties of **4-ethyloctanoic acid**, detailed experimental protocols for its synthesis, and an exploration of its known biological activities. The information is presented to support further research and development involving this compound.

Chemical and Physical Properties

4-Ethyloctanoic acid is a colorless to pale yellow liquid at room temperature.^[1] It is a medium-chain fatty acid with an ethyl group at the fourth carbon position. This branching influences its physical and chemical characteristics. The compound is found naturally in *Saussurea lappa* Clarke and is a significant contributor to the characteristic flavor of mutton and goat meat.^{[2][3]} It is used as a food additive and an industrial perfume.^{[4][5]}

Table 1: Physical and Chemical Properties of 4-Ethyloctanoic Acid

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₂₀ O ₂	[4]
Molecular Weight	172.26 g/mol	[4]
CAS Number	16493-80-4	[4]
Appearance	Colorless to pale yellow, viscous liquid	[1][6]
Odor	Fruity, floral, goaty, meaty	[7][8]
Boiling Point	163 °C (lit.)	[3][8]
110 °C @ 1.00 mm Hg	[7]	
Density	0.904 g/mL at 25 °C (lit.)	[3][4][8]
Refractive Index	n ₂₀ /D 1.439 (lit.)	[8]
Solubility	Slightly soluble in water. Soluble in DMSO (100 mg/mL) and hexane.	[2][5][7]
Flash Point	100 °C (212 °F)	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-ethyloctanoic acid**. The following table summarizes key spectroscopic information available for this compound.

Table 2: Spectroscopic Data for 4-Ethyloctanoic Acid

Spectroscopy Type	Instrument/Details	Source(s)
^{13}C NMR	Bruker AM-270	[7]
GC-MS	Prof. L. Mondello (Chromaleont s.r.l./Univ. Messina, Italy)	[7]
FTIR	Bruker Tensor 27 FT-IR	[7]
Raman	Bruker MultiRAM Stand Alone FT-Raman Spectrometer	[7]
^1H NMR (300 MHz, CDCl_3)	δ (ppm): 11.67 (s, 1H), 2.30– 2.36 (m, 2H), 1.60–1.62 (m, 2H), 1.25–1.31 (m, 9H), 0.87– 0.91 (m, 6H)	[4]
^{13}C NMR (300 MHz, CDCl_3)	δ (ppm): 181.05 (COOH), 38.27 (CH), 32.39 (CH_2), 31.60 (CH_2), 28.72 (CH_2), 27.92 (CH_2), 25.48 (CH_2), 23.04 (CH_2), 14.07 (CH_3), 10.65 (CH_3)	[4]

Experimental Protocols

Synthesis of 4-Ethyloctanoic Acid via Microwave Irradiation

A rapid synthesis of **4-ethyloctanoic acid** can be achieved through a multi-step process involving alkylation, saponification, acidification, and decarboxylation under microwave irradiation.[4][7]

Step 1: Alkylation of Diethyl Malonate

- Reactants: Diethyl malonate, 2-ethyl-1-bromohexane, and sodium ethoxide.
- Procedure: Diethyl malonate is reacted with 2-ethyl-1-bromohexane in the presence of sodium ethoxide.

- Product: Diethyl (2-ethylhexyl)malonate.
- Yield: Approximately 79%.[\[7\]](#)

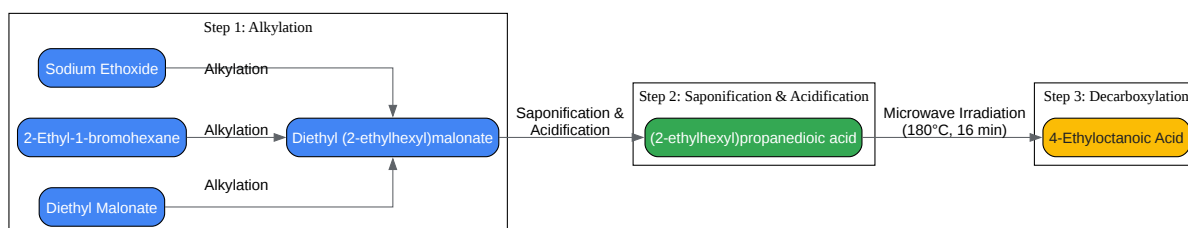
Step 2: Saponification and Acidification

- Reactants: Diethyl (2-ethylhexyl)malonate, ethanol, and potassium hydroxide.
- Procedure: The diethyl (2-ethylhexyl)malonate is saponified in a solution of ethanol and potassium hydroxide, followed by acidification.
- Product: (2-ethylhexyl)propanedioic acid.
- Yield: Approximately 96%.[\[7\]](#)

Step 3: Decarboxylation

- Reactant: (2-ethylhexyl)propanedioic acid.
- Procedure: (2-ethylhexyl)propanedioic acid is heated under microwave irradiation at 180 °C for 16 minutes. The resulting mixture is then evaporated under vacuum to collect the distillate.
- Product: **4-Ethyl octanoic acid**.
- Yield: Approximately 90%.[\[4\]](#)[\[7\]](#)

The overall yield of **4-ethyl octanoic acid** through this microwave-assisted method is approximately 70%.[\[4\]](#)



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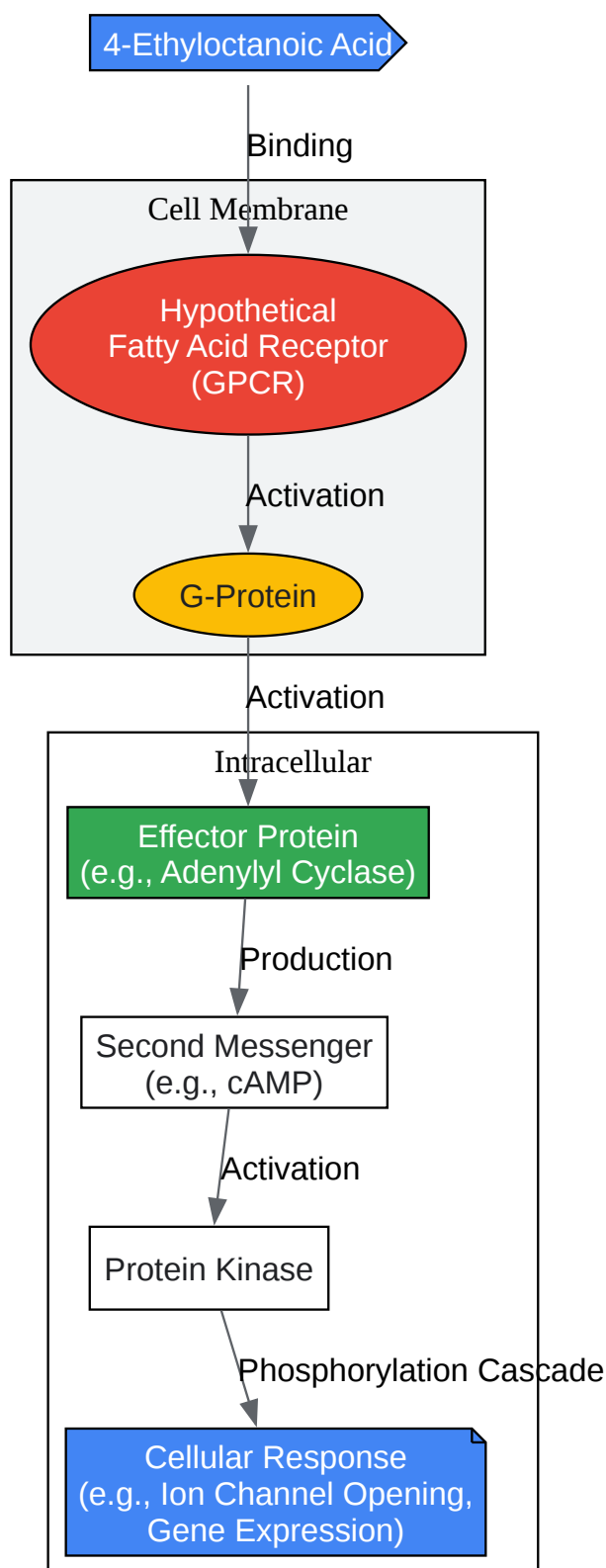
Synthesis of **4-Ethyloctanoic Acid** Workflow

Biological Activity and Signaling Pathways

While **4-ethyloctanoic acid** is recognized for its role as a flavor and fragrance compound and its pheromonal activity in goats, specific signaling pathways mediated by this molecule are not yet well-elucidated.[8] As a branched-chain fatty acid, it is plausible that it interacts with cell surface receptors, such as G-protein coupled receptors (GPCRs), or intracellular receptors to elicit a biological response.

Hypothetical Signaling Pathway through a G-Protein Coupled Receptor (GPCR)

Many odorants and pheromones exert their effects by binding to GPCRs on the surface of sensory neurons. The following diagram illustrates a general mechanism by which a fatty acid like **4-ethyloctanoic acid** might initiate a signaling cascade upon binding to a hypothetical GPCR.



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